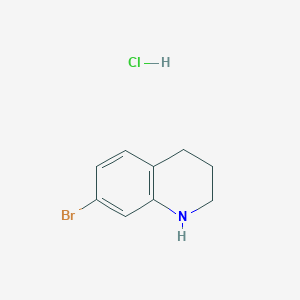

7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGKNWBIPSLETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660679 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195901-53-1 | |

| Record name | Quinoline, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195901-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 114744-51-3), a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing ligands that can interact with high specificity and affinity to biological targets. The introduction of a bromine atom at the 7-position, as in 7-Bromo-1,2,3,4-tetrahydroquinoline, offers a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This strategic functionalization enables the exploration of a vast chemical space, leading to the development of novel drug candidates for various therapeutic areas, including neuroscience.

It is crucial to distinguish 7-Bromo-1,2,3,4-tetrahydroquinoline from its structural isomer, 7-Bromo-1,2,3,4-tetrahydroisoquinoline. While both are valuable in medicinal chemistry, their distinct nitrogen position within the heterocyclic ring system leads to different spatial arrangements of substituents and, consequently, different pharmacological profiles. This guide will focus exclusively on the quinoline isomer.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 114744-51-3 | [1] |

| Molecular Formula | C₉H₁₁BrClN | [2] |

| Molecular Weight | 248.55 g/mol | [2] |

| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | [2] |

| Canonical SMILES | C1CC2=C(C=C(C=C2)Br)NC1.Cl | [2] |

| InChI | InChI=1S/C9H10BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | [2] |

| Appearance | Colorless to yellow liquid or solid | [3] |

| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. | [3] |

Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline

The most direct and efficient method for the synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the corresponding 7-bromoquinoline. This method offers high yields and good functional group tolerance.

Synthetic Pathway Overview

The synthesis initiates with the commercially available 7-bromoquinoline, which is then subjected to catalytic hydrogenation to selectively reduce the pyridine ring, yielding the desired tetrahydroquinoline product.

Detailed Experimental Protocol: Catalytic Hydrogenation of 7-Bromoquinoline

This protocol is based on established methods for the selective hydrogenation of bromoquinolines.[4]

Materials:

-

7-Bromoquinoline

-

Rhenium(VII) sulfide on carbon (Re₂S₇/C) catalyst (e.g., 5-10 wt%)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for hydrogenation

Procedure:

-

In a high-pressure hydrogenation vessel, add 7-bromoquinoline and the Re₂S₇/C catalyst in a suitable solvent such as methanol. A typical catalyst loading is 5-10 mol% relative to the substrate.

-

Seal the vessel and purge with an inert gas (argon or nitrogen) three times to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 atm).

-

Heat the reaction mixture to the appropriate temperature (e.g., 50 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction (typically after several hours), cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-Bromo-1,2,3,4-tetrahydroquinoline.

-

The crude product can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt:

-

Dissolve the purified 7-Bromo-1,2,3,4-tetrahydroquinoline in a suitable anhydrous solvent such as diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a stable solid.

Applications in Drug Discovery: A Versatile Building Block

This compound serves as a crucial starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the field of neuroscience. The bromine atom at the 7-position is a key functional group that allows for the introduction of various aryl and heteroaryl moieties via Suzuki-Miyaura cross-coupling reactions. This enables the systematic exploration of structure-activity relationships (SAR) to optimize ligand binding to specific biological targets.

Dopamine Receptor Ligands

The tetrahydroquinoline scaffold is a well-established pharmacophore for dopamine receptor ligands.[5][6][7] Derivatives of 7-Bromo-1,2,3,4-tetrahydroquinoline can be synthesized to target dopamine D₂ and D₃ receptors, which are implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The ability to introduce diverse substituents at the 7-position allows for the fine-tuning of receptor affinity and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of 7-Bromo-1,2,3,4-tetrahydroquinoline with an arylboronic acid.

Materials:

-

7-Bromo-1,2,3,4-tetrahydroquinoline

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask or reaction vial, add 7-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method to assess the binding affinity of newly synthesized 7-aryl-1,2,3,4-tetrahydroquinoline derivatives to a target receptor, such as a dopamine receptor.[8][9][10]

Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D₂ receptor)

-

Radioligand with known affinity for the target receptor (e.g., [³H]spiperone)

-

Synthesized test compounds (7-aryl-1,2,3,4-tetrahydroquinoline derivatives)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Non-specific binding control (e.g., a high concentration of a known ligand)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

-

For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic importance lies in the combination of the pharmacologically relevant tetrahydroquinoline scaffold and the synthetically tractable bromine handle. This allows for the efficient generation of diverse libraries of compounds for screening against a wide range of biological targets. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this compound in their efforts to develop the next generation of therapeutics.

References

Sources

- 1. 7-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-51-3 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. Re sulfide catalysts for selective hydrogenation of iodo- and bromoquinoline - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to the Development of Anti-Inflammatory Drugs

Introduction

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a vast array of human diseases when dysregulated.[1][2] Chronic inflammation is implicated in conditions ranging from rheumatoid arthritis and inflammatory bowel disease to atherosclerosis, neurodegenerative diseases, and cancer.[1][3] The development of effective and safe anti-inflammatory drugs is therefore a cornerstone of modern medicine. Traditional therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, while effective, are often associated with significant side effects, driving the urgent need for novel therapeutics with improved safety profiles.[1][2][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies employed in the discovery and preclinical development of novel anti-inflammatory agents. We will delve into the critical stages of the drug development pipeline, from target identification to in vivo validation, emphasizing the scientific rationale behind experimental choices and providing detailed protocols for key assays.

The Anti-Inflammatory Drug Development Pipeline

The journey from a therapeutic concept to a clinical candidate is a systematic, multi-stage process designed to identify potent, selective, and safe molecules.[5][6] This process can be visualized as a funnel, where a large number of compounds are progressively filtered through increasingly rigorous assays.

Caption: The Anti-Inflammatory Drug Discovery and Development Workflow.

Part 1: Target Identification and Validation

The foundation of a successful drug discovery program is the selection of a robust molecular target that plays a causal role in inflammatory disease. Judicious target selection is paramount, as it dictates all subsequent screening and development efforts.[7] Modern anti-inflammatory research focuses on key nodes within cellular signaling cascades that orchestrate the inflammatory response.

| Target Class | Key Examples | Rationale for Targeting | Key Diseases |

| Signaling Pathways | NF-κB, JAK-STAT | Central regulators of pro-inflammatory gene expression.[8][9][10] | Rheumatoid Arthritis, Psoriasis, IBD[10] |

| Inflammasomes | NLRP3 | Multi-protein complexes that activate key inflammatory cytokines IL-1β and IL-18.[11][12][13] | Gout, Atherosclerosis, Neuroinflammation[1][3] |

| Enzymes | COX-2, 5-LOX, mPGES-1 | Catalyze the production of inflammatory lipid mediators (prostaglandins, leukotrienes).[2][14][15] | Pain, Arthritis, Fever[2] |

| Cytokines/Receptors | TNF-α, IL-6, IL-17 | Soluble mediators that propagate and amplify the inflammatory response. | Rheumatoid Arthritis, Psoriasis, Ankylosing Spondylitis |

Key Inflammatory Signaling Pathways

1. The NF-κB Signaling Pathway Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17] Its central role makes it a highly attractive, albeit challenging, target for therapeutic intervention.[8]

Caption: Simplified NF-κB Signaling Pathway.

2. The JAK-STAT Signaling Pathway The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary mechanism for transducing signals from a wide range of cytokines and growth factors.[9][18] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[10] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene expression.[18][19] Dysregulation of this pathway is central to many autoimmune and inflammatory diseases, and JAK inhibitors (Jakinibs) have emerged as a major class of anti-inflammatory drugs.[9][10]

Caption: Simplified JAK-STAT Signaling Pathway.

Part 2: In Vitro Screening and Assay Development

Once a target is validated, the next step is to identify molecules ('hits') that can modulate its activity. This is typically achieved through high-throughput screening (HTS) of large compound libraries.[20][21][22] HTS assays must be robust, reproducible, and scalable to formats like 384- or 1536-well plates.

Protocol 1: NF-κB Luciferase Reporter Gene Assay (HTS)

Scientific Rationale: This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.[23] Cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[16][24] Activation of the NF-κB pathway leads to the expression of luciferase, which produces a luminescent signal upon addition of its substrate. Inhibitors of the pathway will reduce this signal. This method is highly sensitive and ideal for HTS.[23]

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line).[24]

-

Assay Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Stimulant: Recombinant Human TNF-α (final concentration 10 ng/mL).

-

Test Compounds: Diluted in DMSO.

-

Positive Control: Known inhibitor of the NF-κB pathway (e.g., BAY 11-7082).

-

Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System).[24]

-

White, opaque 384-well assay plates.

-

Luminometer plate reader.

Step-by-Step Protocol:

-

Cell Plating: Seed 10,000 cells per well in 40 µL of assay medium into a 384-well plate. Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Compound Addition: Add 100 nL of test compounds, positive control, or DMSO (vehicle control) to the appropriate wells using an acoustic dispenser or pin tool.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake.

-

Stimulation: Add 10 µL of TNF-α solution (50 ng/mL stock for a 10 ng/mL final concentration) to all wells except the unstimulated (negative control) wells, which receive 10 µL of medium.

-

Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂.[24]

-

Signal Detection: Equilibrate the plate and luciferase reagent to room temperature. Add 25 µL of luciferase reagent to each well.

-

Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data by setting the average signal of the DMSO/stimulated wells to 100% activation and the unstimulated wells to 0% activation.

-

Calculate the percent inhibition for each test compound concentration.

-

Plot percent inhibition versus compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the signal is inhibited).

-

Secondary and Orthogonal Assays

Hits identified from primary HTS are subjected to a battery of secondary assays to confirm their activity, determine their mechanism of action, and rule out artifacts.

Protocol 2: Pro-Inflammatory Cytokine Quantification by ELISA

Scientific Rationale: A key function of inflammatory pathways is the production and release of cytokines like TNF-α and IL-6.[23] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based method to quantify the concentration of a specific cytokine in cell culture supernatants.[25] This assay confirms that a compound's activity in a reporter assay translates to a functional downstream effect.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli (final concentration 100 ng/mL).[26]

-

Test Compounds.

-

Mouse TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate).

-

Wash Buffer (PBS with 0.05% Tween-20).

-

Stop Solution (e.g., 1 M H₂SO₄).

-

96-well microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Protocol:

-

Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with test compounds for 1 hour, then stimulate with 100 ng/mL LPS for 18 hours.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.

-

ELISA Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour.

-

Sample Incubation: Wash the plate. Add cell culture supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add the biotinylated detection antibody. Incubate for 1 hour.

-

Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark until a color change is observed (15-20 minutes).

-

Reaction Stoppage & Reading: Add Stop Solution. Read the absorbance at 450 nm immediately.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentration of TNF-α in the cell culture samples. Calculate the IC₅₀ for the inhibition of TNF-α production.

| Compound | NF-κB Reporter IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) |

| Control (BAY 11-7082) | 0.8 | 1.2 |

| Compound A | 1.5 | 2.1 |

| Compound B | > 50 | > 50 |

| Compound C | 2.3 | 45.7 (Off-target) |

Protocol 3: Immune Cell Profiling by Flow Cytometry

Scientific Rationale: Inflammation involves a complex interplay of various immune cells.[27] Flow cytometry is a powerful technology that allows for the multi-parameter analysis of individual cells in a suspension.[28][29] By using fluorescently-labeled antibodies against specific cell surface markers (e.g., CD markers), one can identify and quantify different immune cell populations and their activation states, providing a detailed snapshot of a compound's effect on the immune system.[27][30] For instance, one can differentiate pro-inflammatory M1 macrophages (CD80+) from anti-inflammatory M2 macrophages (CD206+).[30]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs).

-

Fluorescently-conjugated antibodies: e.g., anti-CD14 (monocyte/macrophage marker), anti-CD80 (M1 marker), anti-CD206 (M2 marker), and a viability dye.

-

FACS Buffer (PBS with 2% FBS, 1 mM EDTA).

-

Flow cytometer.

Step-by-Step Protocol:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or macrophages at a concentration of 1x10⁶ cells/mL.

-

Cell Treatment: Treat cells with the test compound in the presence or absence of an inflammatory stimulus (e.g., LPS + IFN-γ for M1 polarization) for 24-48 hours.

-

Staining:

-

Wash cells with cold FACS buffer.

-

Stain with a viability dye to exclude dead cells from the analysis.

-

Incubate cells with the antibody cocktail (anti-CD14, -CD80, -CD206) for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Collect at least 10,000-50,000 events per sample.

-

Data Analysis:

-

Use analysis software to gate on the live, single-cell population.

-

From the live cells, gate on the CD14+ macrophage population.

-

Within the macrophage gate, quantify the percentage of cells expressing M1 (CD80+) and M2 (CD206+) markers.

-

Evaluate the shift in M1/M2 populations in response to the test compound.

-

Part 3: In Vivo Preclinical Models

Promising lead compounds must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety.[7] The selection of an appropriate animal model is a critical step in the early phase of drug development.[7][31]

| Model | Inducing Agent | Key Readouts | Rationale |

| LPS-Induced Systemic Inflammation | Lipopolysaccharide (LPS) | Serum cytokines (TNF-α, IL-6), sickness behavior | Models acute, systemic inflammatory response to a bacterial component.[26][32] |

| Carrageenan-Induced Paw Edema | Carrageenan | Paw volume (swelling), pain sensitivity | A classic, localized model of acute inflammation and edema.[33][34] |

| Croton Oil-Induced Ear Edema | Croton Oil | Ear thickness, tissue histology | A topical model to evaluate drugs for dermal inflammation.[34] |

| Collagen-Induced Arthritis (CIA) | Type II Collagen | Clinical arthritis score, joint histology, anti-collagen antibodies | A widely used model for rheumatoid arthritis that mimics autoimmune pathology.[35] |

Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Scientific Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation via Toll-like receptor 4 (TLR4).[17][26] Systemic administration of LPS in mice elicits a robust and reproducible inflammatory response, characterized by a "cytokine storm" that mimics aspects of sepsis and other acute inflammatory conditions.[36][37] This model is invaluable for assessing a compound's ability to suppress systemic cytokine production in vivo.

Materials:

-

C57BL/6 mice (8-10 weeks old).

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Positive Control: Dexamethasone.

-

Anesthesia and materials for cardiac puncture.

-

ELISA kits for mouse TNF-α and IL-6.

Step-by-Step Protocol:

-

Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.[34]

-

Compound Administration: Administer the test compound, vehicle, or dexamethasone to groups of mice (n=8-10 per group) via the intended clinical route (e.g., oral gavage). This is typically done 1 hour prior to the LPS challenge.

-

Inflammation Induction: Inject mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 1 mg/kg).

-

Sample Collection: At the peak of the cytokine response (typically 1.5-2 hours post-LPS for TNF-α), anesthetize the mice and collect blood via cardiac puncture.

-

Serum Preparation: Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.

-

Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum samples using specific ELISA kits, as described in Protocol 2.

-

Data Analysis:

-

Calculate the mean serum cytokine concentration for each treatment group.

-

Determine the percent inhibition of cytokine release for the compound-treated groups relative to the vehicle-treated group.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the inhibition is statistically significant.

-

Part 4: The Path to the Clinic

After successful preclinical validation, a candidate drug is selected for progression into clinical development. This phase is highly regulated and structured into distinct phases to rigorously evaluate the drug's safety and efficacy in humans.[38][39]

| Phase | Primary Goal | Typical # of Participants | Duration |

| Phase I | Safety & Dosage Evaluate safety, tolerability, and pharmacokinetics.[38][39] | 20-100 healthy volunteers | Several months[40] |

| Phase II | Efficacy & Side Effects Assess effectiveness in patients with the target disease and refine dosing.[38][40] | 100-300 patients | Several months to 2 years[39][40] |

| Phase III | Confirm Efficacy & Monitor Safety Large-scale trials to confirm efficacy against standard of care and monitor adverse reactions.[38][39] | 300-3,000+ patients | 1-4 years[40] |

| Phase IV | Post-Marketing Surveillance Monitor long-term safety and effectiveness in the general population after approval.[38] | Thousands | Ongoing |

The entire process is conducted under the guidance of regulatory bodies like the U.S. Food and Drug Administration (FDA), which provides specific recommendations for the development of anti-inflammatory drugs.[35][41][42]

Conclusion

The development of novel anti-inflammatory drugs is a complex but vital endeavor that has transformed the treatment of chronic inflammatory diseases. The modern approach relies on a deep understanding of molecular pathways, the application of robust high-throughput screening technologies, and the use of predictive in vitro and in vivo models. By systematically validating targets, confirming on-target activity, and assessing function in relevant biological systems, researchers can increase the probability of advancing safe and effective therapeutic candidates into the clinic. The protocols and strategies outlined in this guide provide a foundational framework for scientists dedicated to discovering the next generation of anti-inflammatory medicines.

References

- Guidance for Industry - FDA. U.S.

- NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC. PubMed Central.

- Four Phases of Clinical Trials | Astellas. Astellas Pharma Inc.

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.

- Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degrad

- A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen. NIH.

- High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed.

- JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC. PubMed Central.

- Inflammasomes as therapeutic targets in human diseases - PMC. PubMed Central.

- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC. PubMed Central.

- JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC. PubMed Central.

- Development of anti-inflammatory drugs - the research and development process. PubMed.

- Deep Immune Cell Profiling With Flow Cytometry. Cytek Biosciences.

- Exploring the Landscape of Anti-Inflammatory Trials: A Comprehensive Review of Strategies for Targeting Inflammation in Acute Myocardial Infraction. MDPI.

- Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evalu

- In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology.

- Guidelines for antiinflamm

- High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.

- NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity. Frontiers.

- Clinical development programs for drugs, devices, and biological products for the treatment of rheum

- JAK-STAT signaling p

- Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience.

- Activation and Pharmacological Regul

- Advances in anti-inflammatory drug development. Advanced Pharmaceutical Bulletin.

- ChemDiv proposes high throughput screening (HTS)

- NF-κB Reporter Kit (NF-κB Signaling P

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences.

- Immune Cell Profiling Using Flow Cytometry. Biomere.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics.

- Drug target to tackle COVID-19 inflammatory processes identified. Drug Target Review.

- Key Considerations for Phase 2 or 3 Clinical Study Design of Anti-Inflammatory Agent for COVID-19 Tre

- Comprehensive Flow Cytometry Profiling of the Immune System in COVID-19 Convalescent Individuals. Frontiers.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.

- Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. American Physiological Society Journal.

- FDA Issues Stronger Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Warning. U.S. Pharmacist.

- JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.

- Development of Anti-Inflammatory Drugs - the Research & Development Process.

- Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegener

- Reporter assays confirm cytokine-induced NF-κB and STAT3 activation....

- High Throughput Screening for Novel Anti-Inflamm

- New guidance offers path for non-opioid drug development. BioWorld.

- Clinical Trial Phases Explained: All 4 Stages (2025). Collective Minds.

- A Guide to Flow Cytometry Markers. BD Biosciences.

- Newly Identified Target May Help with Drug Discovery for Chronic Inflammatory Diseases. UC San Diego School of Medicine.

- Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI.

- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH.

- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use.

- GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line.

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. mdpi.com [mdpi.com]

- 3. Newly Identified Target May Help with Drug Discovery for Chronic Inflammatory Diseases [today.ucsd.edu]

- 4. FDA Issues Stronger Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Warning - The Rheumatologist [the-rheumatologist.org]

- 5. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammasomes as therapeutic targets in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. mdpi.com [mdpi.com]

- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 19. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 20. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]

- 22. High Throughput Screening for Novel Anti-Inflammatories - Google 圖書 [books.google.com.hk]

- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [worldwide.promega.com]

- 25. ChemDiv proposes high throughput screening (HTS) service Inflammation research... [chemdiv.com]

- 26. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Guide to Flow Cytometry Markers [bdbiosciences.com]

- 28. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cytekbio.com [cytekbio.com]

- 30. biomere.com [biomere.com]

- 31. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 32. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]

- 33. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]

- 34. scielo.br [scielo.br]

- 35. fda.gov [fda.gov]

- 36. journals.physiology.org [journals.physiology.org]

- 37. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]

- 38. Four Phases of Clinical Trials | Astellas [clinicaltrials.astellas.com]

- 39. Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience | UC Medicine [med.uc.edu]

- 40. collectiveminds.health [collectiveminds.health]

- 41. fda.gov [fda.gov]

- 42. Guidelines for antiinflammatory drug research - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Bromo-1,2,3,4-tetrahydroquinoline in Neuropharmacology

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold in CNS Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2][3][4] In the realm of neuropharmacology, THIQ-based molecules have shown promise in addressing a range of debilitating conditions, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2][5] Their structural resemblance to endogenous neurotransmitters, such as dopamine, allows them to interact with key central nervous system (CNS) targets, including G protein-coupled receptors (GPCRs) like dopamine receptors.

7-Bromo-1,2,3,4-tetrahydroquinoline emerges as a strategically important starting material and versatile building block for the synthesis of novel drug candidates.[6][7] The presence of a bromine atom at the 7-position provides a reactive handle for medicinal chemists to introduce a variety of substituents through cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties. This guide provides an in-depth exploration of the applications of 7-Bromo-1,2,3,4-tetrahydroquinoline as a precursor for the development of novel neuropharmacological agents, with a focus on their characterization as dopamine receptor ligands.

Part 1: Synthesis of Novel Tetrahydroisoquinoline Analogs from 7-Bromo-1,2,3,4-tetrahydroquinoline

The synthetic utility of 7-Bromo-1,2,3,4-tetrahydroquinoline lies in its susceptibility to various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups at the 7-position, leading to a diverse library of novel compounds for screening.

Illustrative Synthetic Scheme: Suzuki-Miyaura Cross-Coupling

A common and robust method for derivatizing 7-Bromo-1,2,3,4-tetrahydroquinoline is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the bromo-substituted THIQ with a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling of 7-Bromo-THQ.

Part 2: In Vitro Characterization of Novel THIQ Derivatives

Once a library of novel THIQ derivatives has been synthesized from 7-Bromo-1,2,3,4-tetrahydroquinoline, the next critical step is to characterize their pharmacological activity in vitro. A primary focus in neuropharmacology is the interaction of these compounds with dopamine receptors, which are implicated in the pathophysiology of Parkinson's disease and other neurological disorders.[8][9]

Application Note: Assessing Dopamine Receptor Binding Affinity using Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[10] These assays are robust, sensitive, and allow for the quantification of key binding parameters such as the inhibition constant (Kᵢ).[10][11]

Principle: A competitive binding assay is performed where the novel THIQ derivative (unlabeled ligand) competes with a radiolabeled ligand of known high affinity for binding to the target receptor (e.g., human D₂, D₃, or D₄ dopamine receptors expressed in cell membranes). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[12][13]

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for Dopamine D₂ Receptors

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.[12][14]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, radioligand (e.g., [³H]Spiperone), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known D₂ antagonist (e.g., haloperidol) to saturate the receptors.

-

Competition: Add membrane preparation, radioligand, and varying concentrations of the novel THIQ derivative.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[14]

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

-

Data Presentation: Illustrative Binding Affinities of Novel THIQ Derivatives

| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) |

| THIQ-001 | Human D₂ | [³H]Spiperone | 15.2 |

| THIQ-002 | Human D₂ | [³H]Spiperone | 89.7 |

| THIQ-003 | Human D₃ | [³H]Spiperone | 5.8 |

| THIQ-004 | Human D₃ | [³H]Spiperone | 45.1 |

Application Note: Determining Functional Activity using cAMP Assays

Dopamine receptors are GPCRs that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). D₁-like receptors (D₁ and D₅) are coupled to Gαs proteins and their activation increases cAMP levels. D₂-like receptors (D₂, D₃, and D₄) are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[15] Functional assays that measure changes in intracellular cAMP are therefore crucial for determining whether a novel THIQ derivative acts as an agonist, antagonist, or partial agonist at a specific dopamine receptor subtype.[16][17]

Principle: Cells expressing the dopamine receptor of interest are first stimulated with forskolin to increase basal cAMP levels. The novel THIQ derivative is then added. If the compound is an agonist for a Gαi-coupled receptor (like D₂), it will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. If it is an antagonist, it will block the effect of a known agonist.

Signaling Pathway for D₂-like Receptor Activation

Caption: D₂-like receptor signaling pathway leading to cAMP inhibition.

Protocol: GloSensor™ cAMP Assay for D₂ Receptor Agonism

-

Cell Preparation:

-

The day before the assay, seed HEK293 cells co-expressing the human dopamine D₂ receptor and the GloSensor™ cAMP biosensor into white, opaque 96-well plates.[16]

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Reagent Preparation:

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

-

Prepare serial dilutions of the novel THIQ derivatives.

-

Prepare a stock solution of forskolin.

-

-

Assay Execution:

-

Equilibrate the cells with the GloSensor™ cAMP Reagent.

-

Add the diluted THIQ derivatives to the appropriate wells.

-

Add forskolin to all wells to stimulate cAMP production.[16]

-

Incubate at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the results to a control (cells treated with forskolin but no test compound).

-

Calculate the percent inhibition of the forskolin response for each concentration of the THIQ derivative.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Part 3: In Vivo Evaluation in Models of Neurodegeneration

Compounds that demonstrate promising binding affinity and functional activity in vitro should be advanced to in vivo studies to assess their efficacy and potential therapeutic utility in animal models of neurodegenerative diseases.[18][19][20] For compounds targeting dopamine receptors, models of Parkinson's disease are particularly relevant.[21][22][23]

Application Note: Assessing Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and a decrease in striatal dopamine levels.[21] This model is valuable for screening potential neuroprotective or neuro-restorative agents.[21]

Principle: Mice are treated with MPTP to induce dopaminergic neurodegeneration. A test compound (the novel THIQ derivative) is administered before, during, or after MPTP treatment to assess its ability to prevent, halt, or reverse the neurotoxic effects. Efficacy is evaluated through behavioral testing and post-mortem analysis of brain tissue.

Experimental Workflow for the MPTP Mouse Model

Caption: Workflow for evaluating a test compound in the MPTP mouse model.

Protocol: Evaluating Neuroprotection in the MPTP Mouse Model

-

Animal Model: Use adult male C57BL/6 mice, as they are susceptible to MPTP-induced neurotoxicity.

-

Experimental Groups:

-

Group 1: Vehicle control (saline).

-

Group 2: MPTP-treated (e.g., 20 mg/kg, i.p., for 4 days) + vehicle.

-

Group 3: MPTP-treated + novel THIQ derivative (dose determined from pilot studies).

-

-

Dosing Regimen: Administer the THIQ derivative or vehicle according to the desired testing paradigm (e.g., pre-treatment for 7 days before and during MPTP administration).

-

Behavioral Testing:

-

A few days after the final MPTP injection, assess motor coordination and balance using the rotarod test.

-

Evaluate spontaneous locomotor activity in an open-field arena.[13]

-

-

Post-mortem Analysis:

-

At the end of the study, euthanize the animals and dissect the striatum and substantia nigra.

-

Neurochemistry: Homogenize the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Immunohistochemistry: Section the substantia nigra and perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive neurons to assess the extent of neuroprotection.

-

Data Presentation: Illustrative In Vivo Efficacy Data

| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |

| Vehicle Control | 180 ± 15 | 100 ± 8 | 100 ± 5 |

| MPTP + Vehicle | 65 ± 10 | 35 ± 5 | 40 ± 6 |

| MPTP + THIQ-003 | 140 ± 12 | 75 ± 7 | 80 ± 8 |

Conclusion

7-Bromo-1,2,3,4-tetrahydroquinoline is a valuable and versatile starting material for the synthesis of novel compounds with potential applications in neuropharmacology. By leveraging modern synthetic methodologies and a systematic screening cascade involving in vitro binding and functional assays, followed by in vivo evaluation in relevant disease models, researchers can effectively explore the therapeutic potential of new THIQ derivatives. The protocols and workflows detailed in this guide provide a robust framework for the discovery and characterization of the next generation of CNS therapeutics derived from this privileged scaffold.

References

- A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures - PubMed.

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

- Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling - Benchchem.

- Animal Models of Parkinson's Disease - Charles River Laboratories.

- Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine - Benchchem.

- Parkinson's Disease Modeling - InVivo Biosystems.

- Radioligand Binding Assay | Gifford Bioscience.

- Saturation Radioligand Binding Assays - Alfa Cytology.

- cAMP-Glo™ Assay Protocol - Promega Corporation.

- Radioligand binding methods: practical guide and tips - PubMed.

- Application Notes and Protocols for cAMP Functional Assays for S1P5 Receptor Agonism - Benchchem.

- In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO).

- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI.

- A Comparative Analysis of Dopamine D3 Receptor Ligands: In Vitro and In Vivo Data - Benchchem.

- In vivo Parkinson's disease models - Syncrosome.

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | 220247-73-4 - J&K Scientific.

- Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight - PubMed.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI.

- cAMP - Guide to optimizing agonists of Gαs - Revvity.

- Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight - Preprints.org.

- Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC - NIH.

- CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents.

- 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Chemical Properties - ChemicalBook.

- Animal Models of Neurodegenerative Diseases - PMC - NIH.

- CAS 17680-55-6 7-Bromo-1,2,3,4-tetrahydroisoquinoline - Alfa Chemistry.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Natural Product-Inspired Dopamine Receptor Ligands | Journal of Medicinal Chemistry.

- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.

- Animal models of neurodegenerative diseases - PubMed - NIH.

- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed.

- Animal models of neurodegenerative diseases - SciELO.

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Bromobenzyl)-6,7-dihydroxy- N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors - PubMed.

- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed.

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease.

- Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed.

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline | CAS 17680-55-6 | SCBT.

- 7-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN - PubChem.

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate.

- Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands | Request PDF - ResearchGate.

- Computational study on new natural compound agonists of dopamine receptor - Semantic Scholar.

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.

- Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC - PubMed Central.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 17680-55-6 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. cAMP-Glo™ Assay Protocol [promega.sg]

- 18. A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. criver.com [criver.com]

- 22. invivobiosystems.com [invivobiosystems.com]

- 23. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

Application Notes and Protocols for the Solubilization of 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block or intermediate, its effective use in synthesis, biological screening, and formulation studies is critically dependent on proper handling and solubilization. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to its free base, a common strategy in drug development.[1][2]

This document provides a comprehensive guide to selecting the appropriate solvent and establishing a robust protocol for the dissolution of this compound. The recommendations herein are grounded in fundamental chemical principles governing the solubility of amine hydrochloride salts and best practices established in the field.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Chemical Name | 7-Bromo-1,2,3,4-tetrahydroquinoline HCl | N/A |

| CAS Number | 114744-51-3 | [3] |

| Molecular Formula | C₉H₁₀BrN · HCl | N/A |

| Molecular Weight | 248.55 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid/powder | [4] |

Understanding Solubility: First Principles

The solubility of this compound is governed by its ionic character. The molecule consists of a moderately non-polar tetrahydroquinoline ring system and a highly polar hydrochloride salt of a secondary amine.

-

As an Amine Salt: In its hydrochloride form, the nitrogen atom in the tetrahydroquinoline ring is protonated (R₂NH₂⁺), forming an ionic bond with the chloride anion (Cl⁻). This salt structure significantly increases the molecule's polarity compared to its neutral (free base) form.

-

"Like Dissolves Like": According to this principle, polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The ionic nature of the hydrochloride salt makes it most amenable to dissolution in polar solvents, particularly those capable of solvating ions.

Recommended Solvents for Stock Solutions

While specific quantitative solubility data for this compound is not widely published, the following recommendations are based on the established properties of similar amine hydrochloride salts used in research.[2]

| Solvent | Type | Recommendation & Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary Recommendation. DMSO is an excellent solvent for a wide range of organic compounds and is highly compatible with most high-throughput screening and cell-based assay formats. Its strong solvating power is effective for creating high-concentration stock solutions. |

| Water / Aqueous Buffers | Polar Protic | Secondary Recommendation (for direct use). As a hydrochloride salt, the compound is expected to have appreciable aqueous solubility.[1] Use of buffered systems like Phosphate-Buffered Saline (PBS, pH 7.4) is recommended for biological applications to maintain physiological pH. Solubility may be lower than in DMSO. |

| Ethanol (EtOH) | Polar Protic | Alternative Recommendation. Ethanol can be a suitable solvent, particularly if a non-aqueous, volatile solvent is required for subsequent experimental steps. Solubility is expected to be moderate. |

Note: It is strongly advised to perform a small-scale pilot test to confirm solubility at the desired concentration before preparing a large-volume stock solution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 248.55 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, water bath sonicator recommended)

Procedure:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 248.55 g/mol × 1000 mg/g = 2.49 mg

-

-

Weighing: Carefully weigh out 2.49 mg of this compound and place it into a sterile vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

-

Dissolution:

-

Cap the vial securely.

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect for any undissolved particulate matter.

-

If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution but should be done with caution to avoid degradation.

-

-

Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Diagram: Stock Solution Preparation Workflow

Caption: Workflow for preparing a DMSO stock solution.

Logical Framework for Solvent Selection

The choice of solvent is dictated by the requirements of the downstream application. The following diagram illustrates the decision-making process.

Caption: Decision tree for solvent selection based on application.

Trustworthiness and Self-Validation

-

Empirical Verification: The protocols provided are based on well-established laboratory practices for handling novel small molecules. It is imperative that researchers empirically verify the solubility of each new lot of the compound at their desired concentration.

-

Solution Stability: The stability of this compound in solution has not been extensively reported. For long-term storage, DMSO is generally preferred as it limits hydrolysis that can occur in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers from a frozen DMSO stock immediately before use.

-

Safety First: Always consult the Safety Data Sheet (SDS) before handling the compound. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

References

-

Chem-Impex. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved January 7, 2026, from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved January 7, 2026, from [Link]

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-51-3 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45073969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crafting the Core: A Guide to the Synthesis and Functionalization of Tetrahydroisoquinoline Derivatives

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] This privileged heterocyclic scaffold is embedded in a vast array of biologically active molecules, including alkaloids, approved pharmaceuticals, and investigational drug candidates.[1][2][4] The therapeutic landscape of THIQ-containing compounds is remarkably broad, encompassing anti-cancer, anti-bacterial, anti-viral, and neuropharmacological agents.[1][4][5] The structural rigidity and defined stereochemical features of the THIQ core allow for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.

This guide provides an in-depth exploration of key synthetic strategies for the construction and functionalization of THIQ derivatives. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental design. The protocols detailed herein are intended to serve as a practical resource for researchers at the forefront of drug discovery and organic synthesis.

Pillar 1: Classical Approaches to the THIQ Core

The construction of the fundamental THIQ skeleton has been a subject of intense investigation for over a century. Several named reactions have emerged as robust and reliable methods for accessing this critical scaffold.

The Pictet-Spengler Reaction: A Biomimetic Marvel

The Pictet-Spengler reaction is a powerful and widely employed method for synthesizing THIQs.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[6] The reaction is notable for its often mild conditions and its biomimetic relevance, as it is a key step in the biosynthesis of many isoquinoline alkaloids.[7][8]

Causality in Experimental Design: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamine. Electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring enhance the nucleophilicity of the cyclization position, facilitating the reaction under milder conditions.[6] For less activated systems, stronger acids and higher temperatures may be required. The choice of the carbonyl component also influences the reaction outcome, with aldehydes generally being more reactive than ketones.

Experimental Protocol: Synthesis of (S)-Salsolidine via Pictet-Spengler Reaction

This protocol outlines the synthesis of (S)-salsolidine, a representative C1-substituted THIQ, from dopamine and acetaldehyde.

Materials:

-

Dopamine hydrochloride

-

Acetaldehyde

-

Methanol

-

Concentrated Hydrochloric Acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Schiff Base Formation (in situ): In a round-bottom flask, dissolve dopamine hydrochloride (1 equivalent) in methanol. To this solution, add acetaldehyde (1.1 equivalents).

-

Cyclization: Add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is basic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-salsolidine.

Data Summary Table:

| Entry | β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Yield (%) |

| 1 | Dopamine | Acetaldehyde | HCl | High |

| 2 | Tryptamine | Formaldehyde | TFA | High |

| 3 | Phenethylamine | Acetone | H2SO4 | Moderate |

Workflow Diagram: Pictet-Spengler Reaction

Caption: General workflow of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction: Accessing Dihydroisoquinolines

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to THIQs via reduction.[9][10][11] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9][11][12]

Causality in Experimental Design: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski cyclization is favored by electron-donating substituents on the aromatic ring.[9] The choice of the dehydrating agent is critical; POCl₃ is commonly used, but for less reactive substrates, stronger conditions like P₂O₅ in refluxing POCl₃ may be necessary.[11] The reaction proceeds through a nitrilium ion intermediate, which is a powerful electrophile that drives the cyclization.

Experimental Protocol: Two-Step Synthesis of a THIQ via Bischler-Napieralski Reaction

This protocol outlines the synthesis of a THIQ derivative starting from a β-phenylethylamine.

Part A: Bischler-Napieralski Cyclization

Materials:

-

N-acetyl-β-phenylethylamine

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene.

-

Cyclization: Cool the solution to 0 °C and slowly add phosphorus oxychloride (1.5 equivalents). Allow the reaction to warm to room temperature and then heat to reflux.

-

Reaction Monitoring: Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC.

-

Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice and basifying with a strong base (e.g., NaOH solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate. The crude dihydroisoquinoline can be used directly in the next step or purified by chromatography.

Part B: Reduction to Tetrahydroisoquinoline

Procedure:

-

Reduction: Dissolve the crude 3,4-dihydroisoquinoline from Part A in methanol and cool to 0 °C.

-

Reagent Addition: Add sodium borohydride (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water, remove the methanol under reduced pressure, and extract the product with an organic solvent. Dry, concentrate, and purify the crude THIQ by column chromatography.

Workflow Diagram: Bischler-Napieralski/Reduction Sequence

Caption: Two-step synthesis of THIQs via the Bischler-Napieralski reaction.

The Pomeranz-Fritsch Reaction: A Route to Isoquinolines

The Pomeranz-Fritsch reaction provides a pathway to isoquinolines, which can then be reduced to THIQs.[13][14] The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[13][14][15]

Causality in Experimental Design: The harsh acidic conditions (typically concentrated sulfuric acid) required for the classical Pomeranz-Fritsch reaction can limit its substrate scope.[13] Modifications, such as the Bobbitt-modification, which involves hydrogenation of the Schiff base before cyclization, provide a milder route to THIQs.[13]

Experimental Protocol: Modified Pomeranz-Fritsch Synthesis of a THIQ Derivative

This protocol describes a modified approach to a THIQ derivative.

Materials:

-

Substituted benzaldehyde

-

Aminoacetaldehyde dimethyl acetal

-

Toluene

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C)

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Schiff Base Formation: Dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene and heat to reflux with a Dean-Stark trap to remove water.

-

Hydrogenation: After formation of the Schiff base (monitored by TLC), cool the reaction, remove the toluene, and dissolve the residue in methanol. Add Pd/C (10 mol%) and subject the mixture to hydrogenation.

-

Cyclization: After the hydrogenation is complete (monitored by TLC), filter off the catalyst and add concentrated hydrochloric acid to the filtrate. Heat the mixture to reflux.

-

Work-up and Purification: Cool the reaction, neutralize with a base, and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography.

Pillar 2: Modern Methodologies for THIQ Functionalization

While classical methods provide the THIQ core, modern synthetic chemistry offers a powerful toolkit for the direct functionalization of the pre-formed ring system and for the asymmetric synthesis of chiral THIQs.

C-H Functionalization: A Paradigm of Efficiency

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for introducing molecular complexity.[2][16] In the context of THIQs, the C1-position is particularly susceptible to oxidative C-H functionalization due to the adjacent nitrogen atom, which can stabilize the resulting iminium ion intermediate.[17]